molecular formula C9H18ClNO3 B6183877 ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride CAS No. 2680523-01-5

ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride

Cat. No.: B6183877
CAS No.: 2680523-01-5
M. Wt: 223.7
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Description

Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride is a versatile compound that has garnered significant attention in various fields of scientific research. This compound is known for its unique structure, featuring an oxolane ring and an amino acid ester group, which contribute to its diverse reactivity and applications in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride typically involves the use of chiral starting materials to ensure the formation of the desired (2R)-stereoisomer. One common synthetic route involves the condensation of ethyl acetoacetate with (R)-glycidol, followed by a series of reactions including aminolysis and esterification. The reaction conditions often require careful control of temperature, pH, and solvent selection to achieve high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimization for large-scale operations. This includes the use of flow reactors for continuous synthesis, automated monitoring of reaction conditions, and efficient purification techniques such as crystallization and chromatography to ensure product consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride undergoes a variety of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives, which can further react to form various functionalized products.

Common Reagents and Conditions

Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution are commonly used. The reactions are typically carried out under controlled conditions, including appropriate solvents (e.g., ethanol, dichloromethane), temperatures ranging from -20°C to 80°C, and specific catalysts or bases to facilitate the transformations.

Major Products

The major products formed from these reactions include oxo derivatives, reduced analogs, and various substituted compounds with different functional groups. These products can serve as intermediates for further chemical synthesis or as final products with specific applications.

Scientific Research Applications

Ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride finds applications across several fields:

  • Chemistry: : Used as a chiral building block for the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

  • Biology: : Serves as a substrate or inhibitor in enzymatic studies, aiding in the investigation of metabolic pathways and enzyme kinetics.

  • Medicine: : Explored as a potential drug candidate or prodrug for targeting specific biological pathways, with ongoing research into its therapeutic properties.

  • Industry: : Employed in the production of high-value chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride is multifaceted, depending on its application:

  • Biological Systems: : The compound can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric regions. This can lead to inhibition or activation of specific pathways, influencing cellular processes.

  • Chemical Reactions: : Acts as a reactive intermediate, participating in various transformations due to its functional groups, facilitating the formation of new bonds and complex structures.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride include:

  • Methyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate: : Differing by the alkyl group on the ester moiety.

  • Propyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate: : Another analog with a propyl group.

  • Ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride: : The (2S)-stereoisomer, showcasing the importance of chirality.

Uniqueness

What sets this compound apart is its specific (2R)-configuration, which imparts distinct reactivity and biological activity. Its synthesis and application in various research areas underline its importance as a versatile and valuable compound in scientific exploration.

Properties

CAS No.

2680523-01-5

Molecular Formula

C9H18ClNO3

Molecular Weight

223.7

Purity

95

Origin of Product

United States

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